molecular formula C10H11ClO B3383050 2-Methyl-3-phenylpropanoyl chloride CAS No. 38385-67-0

2-Methyl-3-phenylpropanoyl chloride

Cat. No.: B3383050
CAS No.: 38385-67-0
M. Wt: 182.64 g/mol
InChI Key: OWAWAFKVPTWIBP-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropanoyl chloride is an organic compound with the molecular formula C({10})H({11})ClO. It is a derivative of propanoyl chloride, featuring a phenyl group and a methyl group attached to the propanoyl backbone. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropanoyl chloride can be synthesized through the reaction of 2-methyl-3-phenylpropanoic acid with thionyl chloride (SOCl({2})). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO({2})) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides. The process is typically carried out under controlled temperatures to optimize yield and minimize side reactions.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and water, leading to the formation of amides, esters, and carboxylic acids, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl-3-phenylpropanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine to neutralize the HCl produced.

    Reducing Agents: Such as LiAlH(_{4}) for reduction to alcohols.

Major Products Formed:

    Amides: From reaction with amines.

    Esters: From reaction with alcohols.

    Carboxylic Acids: From hydrolysis.

Scientific Research Applications

2-Methyl-3-phenylpropanoyl chloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the acylation of proteins and peptides, which can alter their function and stability.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals, including fragrances and polymers.

Mechanism of Action

The reactivity of 2-methyl-3-phenylpropanoyl chloride is primarily due to the electrophilic nature of the acyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, acylation of proteins can affect enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the methyl group, making it less sterically hindered.

    2-Methylpropanoyl Chloride: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Phenylpropanoyl Chloride: Similar but without the methyl group, affecting its steric and electronic properties.

Uniqueness: 2-Methyl-3-phenylpropanoyl chloride is unique due to the presence of both a phenyl and a methyl group, which influence its reactivity and the types of reactions it can undergo. This dual substitution pattern makes it a versatile intermediate in organic synthesis, offering a balance of steric and electronic effects that can be fine-tuned for specific applications.

Properties

IUPAC Name

2-methyl-3-phenylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWAFKVPTWIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300896
Record name α-Methylbenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38385-67-0
Record name α-Methylbenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38385-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methylbenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-phenylpropanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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